molecular formula C17H15N3O3 B172905 5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid CAS No. 163628-20-4

5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid

Cat. No.: B172905
CAS No.: 163628-20-4
M. Wt: 309.32 g/mol
InChI Key: RLYAHIKGGXXNSC-UHFFFAOYSA-N
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Description

5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid is a complex organic compound that features a phenanthroline moiety linked to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid typically involves the following steps:

    Formation of 1,10-Phenanthrolin-5-amine: This can be achieved through the reduction of 1,10-phenanthroline-5,6-dione using a suitable reducing agent such as sodium borohydride.

    Coupling Reaction: The 1,10-Phenanthrolin-5-amine is then coupled with glutaric anhydride under basic conditions to form the desired product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Types of Reactions:

    Oxidation: The phenanthroline moiety can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents like sodium borohydride, particularly targeting the carbonyl group in the pentanoic acid chain.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of phenanthroline-5,6-dione derivatives.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of N-substituted phenanthroline derivatives.

Chemistry:

  • Used as a ligand in coordination chemistry to form metal complexes.
  • Employed in the synthesis of organic light-emitting diodes (OLEDs).

Biology:

  • Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.

Medicine:

  • Explored for its anticancer properties due to its ability to bind to metal ions and generate reactive oxygen species.

Industry:

  • Utilized in the development of sensors for detecting metal ions in environmental samples.

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. The phenanthroline moiety forms stable complexes with transition metals, which can then participate in redox reactions. These metal complexes can interact with biological molecules such as DNA, leading to various biochemical effects. The generation of reactive oxygen species through redox cycling is a key pathway involved in its anticancer activity.

Comparison with Similar Compounds

    1,10-Phenanthroline: A simpler analog that lacks the pentanoic acid chain.

    5-Nitro-1,10-phenanthroline: Contains a nitro group instead of an amino group.

    1,10-Phenanthroline-5,6-dione: An oxidized form of the phenanthroline moiety.

Properties

IUPAC Name

5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-14(6-1-7-15(22)23)20-13-10-11-4-2-8-18-16(11)17-12(13)5-3-9-19-17/h2-5,8-10H,1,6-7H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYAHIKGGXXNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475102
Record name 5-Oxo-5-[(1,10-phenanthrolin-5-yl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163628-20-4
Record name 5-Oxo-5-[(1,10-phenanthrolin-5-yl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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